3-Methyl-7-oxa-1-azaspiro[3.5]nonane
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Overview
Description
3-Methyl-7-oxa-1-azaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes an oxetane ring fused to a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxa-1-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials, such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the oxetane ring . The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxa-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone® in formic acid to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxone® in formic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
3-Methyl-7-oxa-1-azaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: The compound is explored as a structural alternative to morpholine in drug discovery projects due to its metabolic robustness and ability to form hydrogen bonds with biological targets.
Materials Science: Spirocyclic compounds like this compound are used in the development of photochromic materials and leuco dyes, which exhibit reversible color changes.
Biological Research: The compound is investigated for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling.
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxa-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound’s oxetane ring can form hydrogen bonds with residues in the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing binding affinity and facilitating the reduction of substrates . Additionally, as a FAAH inhibitor, the compound can modulate endocannabinoid signaling by preventing the breakdown of fatty acid amides .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with similar structural features but different substitution patterns.
1-Oxa-8-azaspiro[4.5]decane: A larger spirocyclic compound with an additional ring, offering different chemical properties and applications.
7-Boc-2-oxa-7-azaspiro[3.5]nonane: A derivative with a tert-butyl carbamate protecting group, used in synthetic chemistry.
Uniqueness
3-Methyl-7-oxa-1-azaspiro[3.5]nonane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its oxetane ring provides metabolic stability and the ability to form hydrogen bonds, making it a valuable scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-methyl-7-oxa-1-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H15NO/c1-7-6-9-8(7)2-4-10-5-3-8/h7,9H,2-6H2,1H3 |
InChI Key |
MLHFKEGAWWZNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC12CCOCC2 |
Origin of Product |
United States |
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